molecular formula C15H9Cl2F6N3O4 B3040899 8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate CAS No. 250261-38-2

8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate

Cat. No. B3040899
CAS RN: 250261-38-2
M. Wt: 480.1 g/mol
InChI Key: KIGAXNJVMQVMSP-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazolopyridinium ring and the introduction of the trifluoromethyl groups. One possible method for introducing trifluoromethyl groups is through radical trifluoromethylation .

Scientific Research Applications

Synthesis and Chemical Properties

  • This chemical compound is derived from a series of substituted triazolopyridines, specifically synthesized using multi-step reactions under microwave irradiation. The process involves starting materials like 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. These compounds exhibit weak antifungal activity (Yang et al., 2015).

Agricultural Applications

  • Certain derivatives of this compound, such as those incorporating a sulfonamide group, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Structural and Molecular Studies

  • The compound has been used in various structural and molecular studies. For instance, the crystal structure of a related compound, 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, was determined, revealing its potential in biological tests against various fungi (Wang et al., 2018).

Electronic and Magnetic Properties

  • Related triazolopyridine compounds have been studied for their electronic and magnetic properties. For example, resonance-stabilized dithiazolyl derivatives of a similar compound have been explored as neutral pi-radical conductors, indicating potential applications in electronic materials (Beer et al., 2002).

Theoretical and Computational Chemistry

  • The compound and its derivatives have been subjects of computational and theoretical studies to understand their properties. For instance, a study conducted theoretical calculations on the synthesized 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, comparing experimental results with calculated values (Mu et al., 2015).

properties

IUPAC Name

8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF6N3.ClHO4/c1-24-12(8-2-4-9(5-3-8)14(17,18)19)23-25-7-10(15(20,21)22)6-11(16)13(24)25;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGAXNJVMQVMSP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=CC(=CN2N=C1C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F)Cl.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2779772

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate
Reactant of Route 2
Reactant of Route 2
8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate
Reactant of Route 3
8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate
Reactant of Route 4
8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate
Reactant of Route 5
8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate
Reactant of Route 6
8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate

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